Methyl 2,3,6-trichlorobenzoate

CAS No.: 2694-06-6

Cat. No.: VC7963642

Molecular Formula: C8H5Cl3O2

Molecular Weight: 239.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2694-06-6 |

|---|---|

| Molecular Formula | C8H5Cl3O2 |

| Molecular Weight | 239.5 g/mol |

| IUPAC Name | methyl 2,3,6-trichlorobenzoate |

| Standard InChI | InChI=1S/C8H5Cl3O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 |

| Standard InChI Key | OAWDHDKEHFFNQQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CC(=C1Cl)Cl)Cl |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

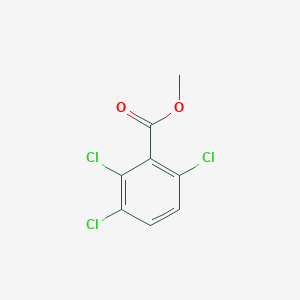

Methyl 2,3,6-trichlorobenzoate is systematically named as methyl 2,3,6-trichlorobenzoate under IUPAC nomenclature . Its structure consists of a benzoate ester backbone with chlorine atoms at the 2, 3, and 6 positions, and a methoxy group at the carbonyl position. The compound’s SMILES notation, COC(=O)C1=C(C=CC(=C1Cl)Cl)Cl, and InChIKey, OAWDHDKEHFFNQQ-UHFFFAOYSA-N, provide unambiguous representations of its atomic connectivity .

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 2694-06-6 | |

| Molecular Formula | C₈H₅Cl₃O₂ | |

| Molecular Weight | 239.5 g/mol | |

| Density | Not reported | – |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

Structural Analysis

The compound’s 2D and 3D conformational models, available via PubChem, highlight steric effects imposed by the trichloro-substitution pattern . The chlorine atoms at positions 2 and 6 create ortho and para steric hindrance, potentially influencing reactivity in nucleophilic substitution or oxidation reactions. The ester group enhances solubility in organic solvents compared to its carboxylic acid counterpart, 2,3,6-trichlorobenzoic acid (CAS 50-31-7) .

Synthesis and Production Methods

Esterification of 2,3,6-Trichlorobenzoic Acid

The most direct route involves the esterification of 2,3,6-trichlorobenzoic acid with methanol under acidic catalysis. This method, analogous to industrial benzoic acid esterification, typically employs sulfuric acid or p-toluenesulfonic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack by methanol .

Reaction Conditions:

-

Temperature: 60–80°C

-

Catalyst: H₂SO₄ (5–10% w/w)

-

Yield: ~90% (theoretical)

Alternative Synthetic Pathways

A patent (CN1746147A) describes the synthesis of trichlorobenzoic acid derivatives via Friedel-Crafts acylation of trichlorobenzene, followed by oxidation and acidification . While this method targets 2,4,6-trichlorobenzoic acid, adapting the protocol for the 2,3,6-isomer could involve selective chlorination of benzoic acid precursors before esterification.

Key Steps:

-

Chlorination: Benzoic acid is chlorinated using Cl₂ or SO₂Cl₂ in the presence of FeCl₃ to yield 2,3,6-trichlorobenzoic acid .

-

Esterification: The acid reacts with methanol under reflux with catalytic H₂SO₄ .

Physicochemical Properties

Solubility and Stability

Methyl 2,3,6-trichlorobenzoate exhibits high solubility in nonpolar solvents (e.g., dichloromethane, toluene) due to its ester moiety. In contrast, its parent acid, 2,3,6-trichlorobenzoic acid, shows limited solubility in water (1.635 g/cm³ density) . The ester’s stability under ambient conditions is attributed to the electron-withdrawing chlorine substituents, which reduce susceptibility to hydrolysis compared to non-chlorinated esters.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and 750–600 cm⁻¹ (C-Cl stretches) .

-

NMR (¹H): Singlets for the methoxy group (~3.9 ppm) and aromatic protons, with splitting patterns reflecting the chlorine substituents’ deshielding effects .

Applications and Industrial Relevance

Agrochemical Intermediates

Methyl 2,3,6-trichlorobenzoate is a precursor to herbicidal compounds, including 2,3,6-trichlorobenzoic acid, which acts as a synthetic auxin mimic . The ester’s lipophilicity enhances membrane permeability in target plants, enabling efficient delivery of the active acid metabolite post-hydrolysis.

Organic Synthesis

The compound serves as a building block in palladium-catalyzed cross-coupling reactions, where its chlorine substituents act as directing groups for regioselective functionalization. For example, Suzuki-Miyaura coupling with arylboronic acids can yield biaryl derivatives with applications in pharmaceutical chemistry .

Environmental and Toxicological Considerations

Ecotoxicity

Studies on 2,3,6-trichlorobenzoic acid indicate moderate toxicity to aquatic organisms (LC₅₀ for fish: 5–10 mg/L). While the ester’s toxicity profile remains understudied, its metabolic conversion to the acid implies similar ecotoxicological risks.

Research Directions and Innovations

Recent advances focus on optimizing synthetic routes to improve yield and purity. For instance, microwave-assisted esterification could reduce reaction times from hours to minutes . Additionally, biocatalytic methods using lipases offer greener alternatives to acid-catalyzed esterification, minimizing waste generation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume